![molecular formula C20H27N5O B2454495 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2310140-85-1](/img/structure/B2454495.png)
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C18H22N6O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom.Physical And Chemical Properties Analysis
The molecular weight of this compound is 338.415. Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and require experimental determination.Aplicaciones Científicas De Investigación
Pyrimidine Derivatives Synthesis
Pyrimidine derivatives, such as 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, show regioselective amination reactions leading to various derivatives through interactions with alkylamides. Such reactions highlight the potential for creating a diverse range of pyrimidine-based compounds for different applications, including materials science and pharmaceuticals (Gulevskaya et al., 1994).
Crystallographic Studies
Studies on pyrimidine and its derivatives, like the analysis of cation tautomerism and crystal structures in 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, provide valuable insights into the molecular recognition processes that are crucial in drug design and materials science (Rajam et al., 2017).
Heterocyclic Compound Synthesis
The synthesis of pyrimidine-linked heterocyclic compounds, such as pyrazoles, through methods like microwave irradiative cyclocondensation, demonstrates the versatility of pyrimidine derivatives in forming complex molecules with potential insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).
Hydrogen Bond Studies
Investigations into the hydrogen bonding and dimerization properties of ureidopyrimidinones reveal the potential for these compounds to form strong dimer structures through quadruple hydrogen bonding, which can be significant in the development of supramolecular assemblies for nanotechnology and materials science applications (Beijer et al., 1998).
Corrosion Inhibition Studies
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives related to pyrimidine structures can predict their effectiveness as corrosion inhibitors on iron surfaces. Such studies are essential in the field of materials protection and engineering to develop more efficient and environmentally friendly corrosion inhibitors (Kaya et al., 2016).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to explore its potential uses .
Propiedades
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-13-14(2)21-12-22-20(13)26-11-16-7-9-25(10-8-16)19-17-5-4-6-18(17)23-15(3)24-19/h12,16H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOOKTRLTFMHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC(=NC4=C3CCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)
![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)
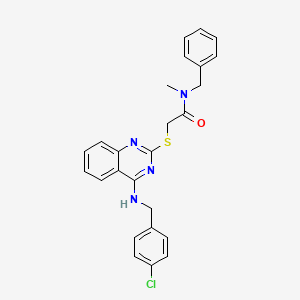
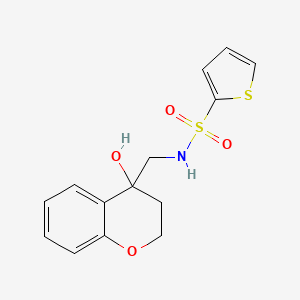
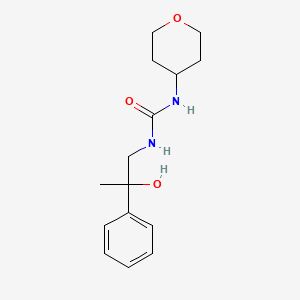
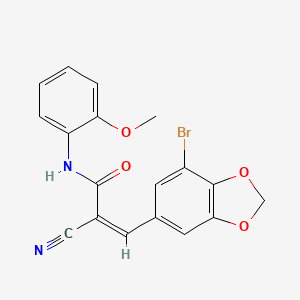
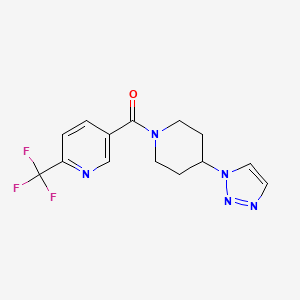
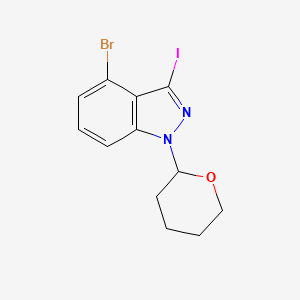
![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2454426.png)
![Methyl 4-[(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2454427.png)
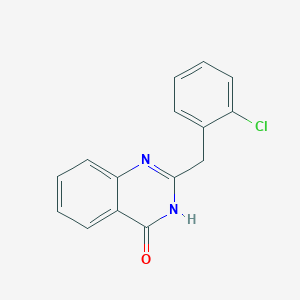
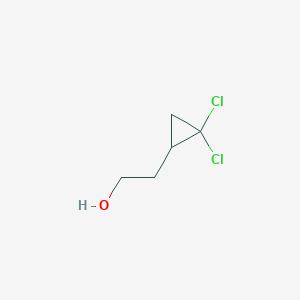
![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/no-structure.png)